Enzymatic Target Engagement: Documented GlgB Inhibitor in the M. tuberculosis Pathogenesis Pathway
The compound is cataloged in the BRENDA enzyme database as an inhibitor of M. tuberculosis GlgB (EC 2.4.1.18), a target not commonly addressed by other commercially available pyrrole derivatives [1]. While quantitative percent-inhibition values for this specific compound are not publicly listed in the BRENDA extract, a structurally distinct in-class comparator, 1H-benzimidazol-2-amine, displays 34.8% inhibition at 3 mM under the same assay conditions [2]. This establishes a class-level benchmark for GlgB inhibition potency within the same screening cascade, against which the target compound was selected for further profiling based on computational docking scores and hydrogen-bonding interactions (Glide XP docking and H-bond counts available in the primary publication's Table 1 and supplementary data) [1].
| Evidence Dimension | M. tuberculosis GlgB enzyme inhibition |
|---|---|
| Target Compound Data | Confirmed GlgB inhibitor (specific % inhibition not publicly available in BRENDA extract; docking scores and H-bond data in primary reference) |
| Comparator Or Baseline | 1H-benzimidazol-2-amine: 34.8% inhibition at 3 mM |
| Quantified Difference | N/A (direct comparative inhibition data unavailable; target compound selected through orthogonal in silico ranking criteria) |
| Conditions | In vitro enzyme inhibition assay against purified M. tuberculosis GlgB (see primary reference for details) |
Why This Matters
Documented target engagement against a clinically relevant, non-redundant enzyme in M. tuberculosis differentiates this compound from generic pyrroles lacking any pathogen-specific activity annotation.
- [1] Dkhar, H.K., et al. (2015). J. Biol. Chem., 290(1), 76-89. View Source
- [2] BRENDA Enzyme Database. Inhibitor entry for EC 2.4.1.18 (1H-benzimidazol-2-amine). View Source
